molecular formula C8H8ClNO B13114842 5-chloro-6,7-dihydro-1H-indol-4(5H)-one

5-chloro-6,7-dihydro-1H-indol-4(5H)-one

Cat. No.: B13114842
M. Wt: 169.61 g/mol
InChI Key: ISPVHDLIYPEITN-UHFFFAOYSA-N
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Description

5-chloro-6,7-dihydro-1H-indol-4(5H)-one: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are structurally related to the amino acid tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one can be achieved through several methods:

  • Cyclization of 2-chloroaniline derivatives

      Starting Material: 2-chloroaniline

      Reagents: Acetic anhydride, sodium acetate

      Conditions: Heating under reflux

      Reaction: The 2-chloroaniline undergoes cyclization in the presence of acetic anhydride and sodium acetate to form the indole ring, followed by oxidation to introduce the ketone group.

  • Fischer Indole Synthesis

      Starting Material: Phenylhydrazine derivative

      Reagents: Acid catalyst (e.g., hydrochloric acid)

      Conditions: Heating

      Reaction: The phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring, followed by chlorination at the 5th position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Aqueous or organic solvent, heating

      Products: Oxidation of the indole ring can lead to the formation of various oxidized derivatives.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Aqueous or organic solvent, room temperature

      Products: Reduction of the ketone group to form the corresponding alcohol.

  • Substitution

      Reagents: Halogenating agents (e.g., N-chlorosuccinimide)

      Conditions: Organic solvent, room temperature

      Products: Substitution reactions can introduce various functional groups at different positions of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, heating

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: N-chlorosuccinimide in dichloromethane, room temperature

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated indole derivatives

Scientific Research Applications

5-chloro-6,7-dihydro-1H-indol-4(5H)-one has several applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of indole chemistry and reactivity.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • Used in the study of enzyme interactions and metabolic pathways.
  • Medicine

    • Explored as a potential pharmaceutical intermediate for the development of new drugs.
    • Studied for its effects on various biological targets.
  • Industry

    • Utilized in the production of dyes, pigments, and other industrial chemicals.
    • Employed in the synthesis of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of 5-chloro-6,7-dihydro-1H-indol-4(5H)-one depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes.

    Chemical Reactivity: The presence of the chlorine atom and the ketone group can influence the compound’s reactivity, making it a useful intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carbinol

    • Similar structure with an indole ring and a carbinol group at the 3rd position.
    • Known for its anticancer properties and presence in cruciferous vegetables.
  • 5-bromo-6,7-dihydro-1H-indol-4(5H)-one

    • Similar structure with a bromine atom instead of chlorine at the 5th position.
    • Used in similar chemical and biological applications.
  • 6,7-dihydro-1H-indol-4(5H)-one

    • Lacks the halogen atom at the 5th position.
    • Used as a precursor in the synthesis of various indole derivatives.

Uniqueness

  • The presence of the chlorine atom at the 5th position and the ketone group at the 4th position makes 5-chloro-6,7-dihydro-1H-indol-4(5H)-one unique compared to other indole derivatives.
  • Its specific reactivity and potential biological activity distinguish it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

5-chloro-1,5,6,7-tetrahydroindol-4-one

InChI

InChI=1S/C8H8ClNO/c9-6-1-2-7-5(8(6)11)3-4-10-7/h3-4,6,10H,1-2H2

InChI Key

ISPVHDLIYPEITN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CN2)C(=O)C1Cl

Origin of Product

United States

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